2,2,3-Trimethylbutane 2,2,3-Trimethylbutane Decarboxylated monoamine derivatives of TRYPTOPHAN.
Brand Name: Vulcanchem
CAS No.: 464-06-2
VCID: VC21248215
InChI: InChI=1S/C7H16/c1-6(2)7(3,4)5/h6H,1-5H3
SMILES: CC(C)C(C)(C)C
Molecular Formula: C7H16
Molecular Weight: 100.2 g/mol

2,2,3-Trimethylbutane

CAS No.: 464-06-2

Cat. No.: VC21248215

Molecular Formula: C7H16

Molecular Weight: 100.2 g/mol

* For research use only. Not for human or veterinary use.

2,2,3-Trimethylbutane - 464-06-2

Specification

CAS No. 464-06-2
Molecular Formula C7H16
Molecular Weight 100.2 g/mol
IUPAC Name 2,2,3-trimethylbutane
Standard InChI InChI=1S/C7H16/c1-6(2)7(3,4)5/h6H,1-5H3
Standard InChI Key ZISSAWUMDACLOM-UHFFFAOYSA-N
SMILES CC(C)C(C)(C)C
Canonical SMILES CC(C)C(C)(C)C
Boiling Point 80.8 °C
Melting Point -25.0 °C

Introduction

Physical and Chemical Properties

2,2,3-Trimethylbutane possesses distinctive physical and chemical properties that contribute to its utility in various applications. The compound exists as a colorless liquid under standard conditions and is characterized by specific parameters detailed below.

Basic Identification Data

The fundamental identification parameters for 2,2,3-trimethylbutane are presented in Table 1.

ParameterValue
CAS Number464-06-2
Molecular FormulaC₇H₁₆
Molecular Weight100.202 g/mol
IUPAC Name2,2,3-trimethylbutane
SynonymsTriptane, Pentamethylethane
EINECS207-346-3

Physical Properties

The physical properties of 2,2,3-trimethylbutane play crucial roles in determining its behavior and applications, as shown in Table 2.

PropertyValue
Physical State (20°C)Colorless liquid
Density0.69 g/mL at 25°C
Boiling Point81.7 ± 7.0°C at 760 mmHg
Melting Point-25°C
Flash Point-6.7°C
Refractive Index1.389 (n²⁰ᴅ)
Vapor Pressure90.0 mmHg at 25°C
Water Solubility4.38 mg/L at 25°C
LogP3.92
Dielectric Constant1.9 (20°C)

These physical properties indicate that 2,2,3-trimethylbutane is a volatile, flammable liquid with limited water solubility, characteristics typical of branched alkanes in this carbon range .

Structural Representation

The structural identification of 2,2,3-trimethylbutane is facilitated through various chemical notation systems presented in Table 3.

Notation SystemRepresentation
SMILESCC(C)C(C)(C)C
InChIInChI=1S/C7H16/c1-6(2)7(3,4)5/h6H,1-5H3
InChIKeyZISSAWUMDACLOM-UHFFFAOYSA-N

Structural Characteristics

2,2,3-Trimethylbutane possesses a unique molecular structure that distinguishes it from other heptane isomers and contributes to its valuable properties.

Molecular Architecture

The compound features a four-carbon butane backbone with three methyl substituents. Two methyl groups are attached to carbon 2, while one methyl group is attached to carbon 3. This arrangement creates a highly branched and compact structure, making it the most branched isomer of heptane .

The molecular structure can be drawn as follows:

  • Carbon 1: Primary carbon with no methyl substitution

  • Carbon 2: Quaternary carbon with two methyl substitutions

  • Carbon 3: Tertiary carbon with one methyl substitution

  • Carbon 4: Primary carbon with no methyl substitution

This highly branched nature contributes significantly to the compound's high octane rating and resistance to autoignition in internal combustion engines .

Structural Comparison

Among the nine possible constitutional isomers of heptane, 2,2,3-trimethylbutane stands out as particularly compact due to its high degree of branching. This structural characteristic results in distinctive thermodynamic and combustion properties that differentiate it from its linear and less branched counterparts .

Synthesis and Production Methods

Multiple synthetic routes have been developed for the production of 2,2,3-trimethylbutane, each with specific advantages and applications in different contexts.

Methanol Conversion

One significant production method involves the catalytic conversion of methanol to 2,2,3-trimethylbutane. This process utilizes zinc iodide as a catalyst and represents an important approach for selective production .

The reaction proceeds through multiple steps involving:

  • Initial conversion of methanol to dimethyl ether

  • Sequential methylation reactions

  • Formation of the carbon skeleton through C-C bond formation

  • Selective production of the highly branched 2,2,3-trimethylbutane structure

This method has garnered attention for its potential in the upgrading of methanol to higher-value transportation fuels .

Solid Acid Catalysis

Research has demonstrated the selective catalytic conversion of dimethyl ether (DME) to 2,2,3-trimethylbutane on crystalline solid acids. This process operates under milder conditions compared to conventional methanol-to-hydrocarbon processes:

  • Lower temperatures (453-493 K)

  • Higher DME pressures (60-250 kPa)

The key to selectivity in this process is the low temperature, which prevents skeletal isomerization and β-scission of intermediate structures before the formation of the desired C7 chains .

Chloromethyl Ether Route

A patent describes a multi-step process for 2,2,3-trimethylbutane production involving:

  • Reaction of 2,3-dimethylbutene-2 with chloromethyl methyl ether in the presence of a Friedel-Crafts metal halide catalyst

  • Formation of 2-chloro-4-methoxy-2,3,3-trimethylbutane as an intermediate

  • Dehydrochlorination to form 4-methoxy-2,3,3-trimethylbutene-1

  • Hydrogenation and hydrogenolysis to produce 2,2,3-trimethylbutane

This method typically employs catalysts such as bismuth chloride, mercuric chloride, or zinc chloride at temperatures between 0-50°C for the initial step, followed by dehydrochlorination at 150-250°C .

Applications and Uses

2,2,3-Trimethylbutane has found several important applications, primarily in the fuel and petrochemical industries.

Fuel Applications

The most significant application of 2,2,3-trimethylbutane is as a fuel additive, particularly in aviation fuels. Its remarkable anti-knock properties are attributed to its research octane number (RON) of 112, which significantly exceeds that of many conventional fuel components .

This high octane rating makes it valuable for:

  • Improving the performance of aviation engines

  • Reducing engine knocking in high-compression engines

  • Enhancing fuel efficiency in specialized applications

The compound's branched structure contributes to its resistance to autoignition, making it particularly useful in high-performance applications where controlled combustion is critical .

Chemical Research

2,2,3-Trimethylbutane serves as an important compound in various research contexts:

  • Comparative rate of thermal decomposition (CRTD) studies

  • Single-pulse surge tube investigations

  • Model compound for studying branched alkane chemistry

  • Reference compound in structure-property relationship studies

These research applications help advance understanding of combustion chemistry, reaction kinetics, and structural effects on physical properties .

Research Findings and Developments

Scientific research on 2,2,3-trimethylbutane has yielded several significant findings that enhance understanding of its properties and potential applications.

Catalytic Conversion Studies

Research by Ahn et al. investigated the selective homologation routes to 2,2,3-trimethylbutane on solid acids. Their findings demonstrated:

  • Successful selective catalytic conversion of dimethyl ether to triptane on halide-free catalysts

  • Effectiveness of crystalline solid acids at relatively low temperatures (453-493 K)

  • Higher selectivity at increased dimethyl ether pressures (60-250 kPa)

This work revealed that the avoidance of skeletal isomerization and β-scission pathways is key to achieving high selectivity in the formation of 2,2,3-trimethylbutane .

Reaction Mechanism Investigations

Bercaw et al. conducted detailed studies on the mechanism of converting methanol to 2,2,3-trimethylbutane over zinc iodide. Their research in 2006 elucidated:

  • Step-by-step transformation pathways

  • Role of various intermediates in the reaction sequence

  • Factors influencing selectivity in the methylation process

  • Effects of reaction conditions on product distribution

These mechanistic insights have contributed significantly to understanding how controlled methylation can lead to highly branched structures like 2,2,3-trimethylbutane .

Thermal Decomposition Studies

Comparative rate studies on the thermal decomposition of 2,2,3-trimethylbutane have provided valuable data on its stability and decomposition pathways. These investigations have:

  • Established kinetic parameters for decomposition reactions

  • Identified principal fragmentation patterns

  • Compared stability with other hydrocarbons

  • Contributed to understanding structure-reactivity relationships

Such thermal stability data is particularly relevant to the compound's performance under high-temperature conditions in fuel applications .

Hazard TypeClassification
Hazard CodesF, Xn, N
Risk PhrasesR11 (Highly flammable)
Safety PhrasesS9-S16-S29-S33-S60-S61-S62
RIDADRUN 1206 3/PG 2
Hazard Class3.1
Packaging GroupII
Flash Point-6.7°C
Explosive Limit~7%

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